4-Ethoxy-2-hydroxybenzaldehyde

Description

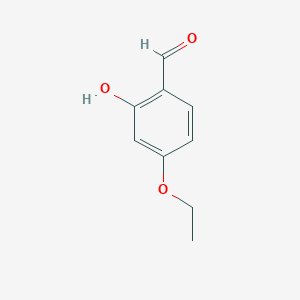

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHAGJMEOJLAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368480 | |

| Record name | 4-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43057-77-8 | |

| Record name | 4-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-2-hydroxybenzaldehyde (CAS No: 43057-77-8), a valuable organic intermediate. This document details its chemical and physical properties, provides a robust synthesis protocol, outlines its spectral characteristics, and discusses its potential applications in research and drug development, all tailored for a scientific audience.

Chemical Identity and Properties

This compound, also known as 4-ethoxysalicylaldehyde, is an aromatic aldehyde and a derivative of salicylaldehyde.[1] Its core structure consists of a benzene ring substituted with hydroxyl, ethoxy, and formyl groups at positions 2, 4, and 1, respectively.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 43057-77-8 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Ethoxysalicylaldehyde, 2-hydroxy-4-ethoxybenzaldehyde | [1] |

| Physical Form | Solid | [2] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF). Solubility in water is expected to be low. | Inferred |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

| Hazard Classification | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |

| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

This data is compiled from multiple sources and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS) before use.

Synthesis of this compound

The most direct and regioselective method for synthesizing this compound is through the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde. This method leverages the higher acidity and greater steric accessibility of the hydroxyl group at the 4-position compared to the hydroxyl group at the 2-position, which is involved in strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for the regioselective alkylation of 2,4-dihydroxybenzaldehyde.

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.1 - 1.5 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask (approximately 10-15 mL per gram of the starting aldehyde).

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add ethyl iodide (1.1 - 1.2 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to a moderate temperature (for DMF, ~60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

-

Spectral Characterization

While specific, high-resolution spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Spectrum

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| Aldehyde (-CHO) | singlet | 9.7 - 9.9 | - | Deshielded proton of the aldehyde group. |

| Phenolic (-OH) | singlet | 11.0 - 11.5 | - | Broad singlet, deshielded due to intramolecular H-bonding with the aldehyde. |

| Aromatic (H-6) | doublet | 7.3 - 7.5 | ~8.5 | Ortho-coupled to H-5. |

| Aromatic (H-5) | doublet of doublets | 6.4 - 6.6 | ~8.5, ~2.5 | Ortho-coupled to H-6 and meta-coupled to H-3. |

| Aromatic (H-3) | doublet | 6.3 - 6.5 | ~2.5 | Meta-coupled to H-5. |

| Methylene (-OCH₂CH₃) | quartet | 4.0 - 4.2 | ~7.0 | Coupled to the methyl protons. |

| Methyl (-OCH₂CH₃) | triplet | 1.3 - 1.5 | ~7.0 | Coupled to the methylene protons. |

Predicted ¹³C NMR Spectrum

| Carbon | Approx. Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 190 - 195 | Carbonyl carbon of the aldehyde. |

| Aromatic (C-2, C-OH) | 164 - 166 | Attached to the hydroxyl group. |

| Aromatic (C-4, C-OEt) | 163 - 165 | Attached to the ethoxy group. |

| Aromatic (C-6) | 130 - 133 | Aromatic CH. |

| Aromatic (C-1) | 114 - 116 | Attached to the aldehyde group. |

| Aromatic (C-5) | 108 - 110 | Aromatic CH. |

| Aromatic (C-3) | 101 - 103 | Aromatic CH. |

| Methylene (-OCH₂) | 63 - 65 | Methylene carbon of the ethoxy group. |

| Methyl (-CH₃) | 14 - 16 | Methyl carbon of the ethoxy group. |

Predicted Infrared (IR) Spectrum

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (phenolic) | 3100 - 3300 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (aldehyde) | 1640 - 1660 | Strong, sharp |

| C=C Stretch (aromatic) | 1580 - 1620 | Strong to medium |

| C-O Stretch (ether) | 1200 - 1300 | Strong |

| C-O Stretch (phenol) | 1150 - 1250 | Strong |

Predicted Mass Spectrum (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 166. Key fragmentation patterns would likely involve the loss of the ethyl group (-29) to give a fragment at m/z 137, and the loss of the formyl group (-29) to give a fragment at m/z 137, followed by further fragmentation of the aromatic ring.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. This makes it a compound of significant interest for medicinal chemists and drug development professionals as a scaffold or intermediate.

Potential Areas of Application:

-

Scaffold for Inhibitor Synthesis: The benzaldehyde moiety is a known pharmacophore. Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell proliferation. The this compound structure provides a key starting point for creating libraries of analogous compounds for screening against various enzymatic targets.

-

Intermediate for Heterocyclic Synthesis: The aldehyde and hydroxyl groups are versatile functional handles for constructing more complex heterocyclic systems, which form the core of many pharmaceuticals.

-

Antimicrobial and Antiprotozoal Agents: Hydrazone derivatives, which can be readily synthesized from the aldehyde group, are a class of compounds frequently studied for their antimicrobial and antiprotozoal activities. For instance, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have shown promise as inhibitors of Entamoeba histolytica.

References

Technical Guide: Structural Analysis and Characterization of 4-Ethoxy-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, holds potential as a versatile building block in the synthesis of various organic molecules, including those with applications in medicinal chemistry and materials science. Its structural framework, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an ethoxy substituent, allows for diverse chemical modifications. This guide provides a comprehensive overview of the structural analysis and characterization of this compound, including a detailed synthesis protocol and an examination of its spectroscopic properties. Due to the limited availability of specific experimental spectral data for this compound in public databases, this guide will also present data for its close isomers for comparative purposes, highlighting the expected spectral features of the target molecule.

Molecular Structure and Properties

This compound possesses the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, an ethoxy group at position 4, and a formyl (aldehyde) group at position 1. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl group is a key structural feature that influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| CAS Number | 43057-77-8 | |

| Appearance | Solid | |

| InChI | 1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3 | |

| InChIKey | YQHAGJMEOJLAJT-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C=O)O |

Synthesis

The synthesis of this compound is most effectively achieved through the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde. The key to this synthesis is the selective etherification of the more acidic and sterically accessible hydroxyl group at the 4-position, while the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the aldehyde, remains unreacted.

Recommended Synthetic Protocol: Cesium Bicarbonate-Mediated Ethylation

This method is recommended for its high regioselectivity and excellent yields.

Experimental Protocol:

-

Reactants:

-

2,4-Dihydroxybenzaldehyde

-

Ethyl bromide (or ethyl iodide)

-

Cesium Bicarbonate (CsHCO₃)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in acetonitrile, add cesium bicarbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add ethyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Structural Characterization

A thorough structural characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy (Expected): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the ethoxy group protons, and the hydroxyl proton. The aromatic protons should appear as a set of coupled signals in the aromatic region (δ 6.0-8.0 ppm). The aldehyde proton will be a singlet in the downfield region (δ 9.5-10.5 ppm). The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The phenolic hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy (Expected): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the range of δ 100-165 ppm, with those attached to oxygen atoms being more downfield. The methylene and methyl carbons of the ethoxy group will be observed in the upfield region.

Table 2: Comparative ¹H NMR Data of Isomeric Ethoxy Hydroxybenzaldehydes

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

| 4-Ethoxy-3-hydroxybenzaldehyde | CDCl₃ | 9.82 (s, 1H, CHO), 7.45-7.42 (m, 2H, Ar-H), 7.00 (d, 1H, Ar-H), 6.05 (s, 1H, OH), 4.19 (q, 2H, OCH₂), 1.5 |

Spectroscopic Profile of 4-Ethoxysalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxysalicylaldehyde (also known as 4-ethoxy-2-hydroxybenzaldehyde), a valuable building block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Ethoxysalicylaldehyde

-

CAS Number: 43057-77-8[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.17 g/mol [1]

Structure:

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Ethoxysalicylaldehyde based on typical values for similarly substituted aromatic aldehydes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data for 4-Ethoxysalicylaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | -OH (phenolic) |

| ~9.7 | s | 1H | -CHO (aldehyde) |

| ~7.4 | d | 1H | Ar-H (H6) |

| ~6.5 | dd | 1H | Ar-H (H5) |

| ~6.4 | d | 1H | Ar-H (H3) |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data for 4-Ethoxysalicylaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~190 | -CHO (aldehyde) |

| ~165 | C4 (C-OEt) |

| ~162 | C2 (C-OH) |

| ~133 | C6 |

| ~115 | C1 |

| ~108 | C5 |

| ~102 | C3 |

| ~64 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

IR (Infrared) Spectroscopy

Table 3: Expected IR Absorption Bands for 4-Ethoxysalicylaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 2850 - 2750 | Medium | C-H stretch (aldehyde) |

| 1680 - 1650 | Strong | C=O stretch (aldehyde) |

| 1600 - 1450 | Medium | C=C stretch (aromatic) |

| 1280 - 1200 | Strong | C-O stretch (aryl ether) |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Ethoxysalicylaldehyde

| m/z | Possible Fragment Ion |

| 166 | [M]⁺ (Molecular ion) |

| 138 | [M - CO]⁺ |

| 137 | [M - CHO]⁺ |

| 123 | [M - C₂H₅O]⁺ |

| 110 | [M - C₂H₄ - CO]⁺ |

| 95 | [M - C₂H₅O - CO]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxysalicylaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of 4-Ethoxysalicylaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 4-Ethoxysalicylaldehyde in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan over a suitable range (e.g., m/z 40-400).

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-Ethoxysalicylaldehyde.

References

The Synthesis and Discovery of Novel 4-Ethoxy-2-hydroxybenzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential therapeutic applications of novel derivatives of 4-Ethoxy-2-hydroxybenzaldehyde. This class of compounds holds significant promise in the fields of medicinal chemistry and drug development due to the versatile reactivity of the parent molecule and the diverse biological activities exhibited by its derivatives. This document details experimental protocols for the synthesis of key derivatives, summarizes their biological activities with available quantitative data, and visualizes relevant signaling pathways to facilitate further research and development.

Introduction to this compound

This compound is a phenolic aldehyde characterized by an ethoxy group at the C4 position and a hydroxyl group at the C2 position of the benzene ring. This substitution pattern provides a unique electronic and steric environment, influencing its reactivity and the biological properties of its derivatives. The presence of the aldehyde and hydroxyl functionalities allows for a wide range of chemical modifications, leading to the synthesis of diverse compound libraries, including Schiff bases, chalcones, and hydrazones. These derivatives have garnered interest for their potential as antimicrobial, anticancer, and antioxidant agents.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives from this compound primarily involves reactions targeting the aldehyde and hydroxyl groups. The following sections provide detailed experimental protocols for the synthesis of three major classes of derivatives: Schiff bases, chalcones, and hydrazones.

Synthesis of Schiff Base Derivatives

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: General Synthesis of this compound Schiff Base Derivatives

-

Dissolution: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: To this solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The purified Schiff base can be further recrystallized from a suitable solvent like ethanol or methanol to obtain pure crystals.

-

Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base. They are precursors to flavonoids and exhibit a wide array of biological activities.

Experimental Protocol: General Synthesis of this compound Chalcone Derivatives

-

Reactant Mixture: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of a substituted acetophenone in 20 mL of ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add 10 mL of an aqueous solution of sodium hydroxide (10-40% w/v) dropwise with constant stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The formation of a solid precipitate indicates product formation.

-

Neutralization and Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water until the washings are neutral. The product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of chalcone derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are known for their diverse biological activities, including antimicrobial and anticonvulsant properties.

Experimental Protocol: General Synthesis of this compound Hydrazone Derivatives

-

Reactant Solution: Dissolve 10 mmol of this compound in 25 mL of ethanol in a round-bottom flask.

-

Hydrazine Addition: Add an equimolar amount (10 mmol) of the desired hydrazine derivative (e.g., isonicotinic hydrazide, phenylhydrazine) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction progress using TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration.

-

Purification: Wash the solid product with cold ethanol and then dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Characterization: The structure of the synthesized hydrazone is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Biological Activities of this compound Derivatives

Derivatives of this compound have shown potential in various therapeutic areas. The following sections summarize their key biological activities, supported by available quantitative data.

Antimicrobial Activity

Schiff bases and hydrazones derived from hydroxybenzaldehydes have demonstrated significant activity against a range of bacterial and fungal strains. The imine (-C=N-) group is considered crucial for their antimicrobial action.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Hydroxybenzaldehyde Derivatives

| Derivative Type | Parent Aldehyde | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base | Benzaldehyde | Escherichia coli | 62.5 | [2] |

| Schiff Base | Anisaldehyde | Escherichia coli | 250 | [2] |

| Schiff Base | Benzaldehyde | Staphylococcus aureus | 62.5 | [2] |

| Schiff Base | Anisaldehyde | Staphylococcus aureus | 62.5 | [2] |

| Hydrazone | 2-hydroxy-3,5-diiodobenzaldehyde | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [3] |

| Hydrazone | 4-nitrobenzaldehyde | Pseudomonas aeruginosa | 0.19 | [4] |

Anticancer Activity

Chalcones and Schiff bases derived from hydroxybenzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways.[5][6]

Table 2: Anticancer Activity (IC₅₀) of Representative Hydroxybenzaldehyde Derivatives

| Derivative Type | Parent Aldehyde | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone | 2-Chlorobenzaldehyde | MCF-7 (Breast Cancer) | < 20 µg/mL | [6] |

| Chalcone | Benzaldehyde | PC3 (Prostate Cancer) | < 20 µg/mL | [6] |

| Schiff Base | 2-hydroxybenzaldehyde | A549 (Lung Cancer) | 9.31-22.93 µg/mL | [5] |

| Schiff Base | 2-hydroxybenzaldehyde | MCF-7 (Breast Cancer) | 9.31-22.93 µg/mL | [5] |

| Hydrazone | 4-nitrobenzaldehyde | LN-229 (Glioblastoma) | 0.77 | [3] |

Antioxidant Activity

The phenolic hydroxyl group in these derivatives contributes to their antioxidant properties by scavenging free radicals.

Table 3: Antioxidant Activity (IC₅₀) of Representative Hydrazone Derivatives

| Derivative | Assay | IC₅₀ (µM) | Reference |

| Hydrazone of 4-hydroxy-3,5-dimethoxybenzaldehyde | DPPH Scavenging | 3.81 ± 0.01 | [7] |

| Hydrazone of 4-hydroxy-3,5-dimethoxybenzaldehyde | ABTS Scavenging | N/A | [7] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Inhibition of Hsp90 Signaling in Cancer

Certain Schiff base derivatives of dihydroxybenzaldehydes have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of many oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately causing cancer cell death.[8]

Caption: Inhibition of the Hsp90 signaling pathway by Schiff base derivatives.

Modulation of MAPK Signaling Pathway in Cancer

Schiff bases derived from 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] This pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of many cancers.

Caption: Modulation of the MAPK signaling pathway by Schiff base derivatives.

Conclusion

Novel derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of Schiff bases, chalcones, and hydrazones from this parent molecule, coupled with their potential to interact with key biological targets, makes them attractive candidates for further investigation in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of new therapeutic agents. Further studies are warranted to explore the full therapeutic potential of this versatile chemical scaffold.

References

- 1. irespub.com [irespub.com]

- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Biological Activity Screening of 4-Ethoxy-2-hydroxybenzaldehyde Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 4-ethoxy-2-hydroxybenzaldehyde and its analogs. The document details the synthesis of these compounds, primarily focusing on the formation of Schiff bases, and presents their evaluated antimicrobial, antioxidant, and anticancer activities. Experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Synthesis of this compound Analogs

The primary route for the synthesis of this compound analogs involves the condensation reaction of this compound with various primary amines to form Schiff bases. This reaction is typically carried out under reflux in a suitable solvent, such as ethanol.

A general synthetic scheme is presented below:

The structural diversity of the resulting Schiff base analogs is achieved by varying the substituent 'R' on the primary amine. This allows for the exploration of structure-activity relationships (SAR) to identify key molecular features responsible for biological activity.

Biological Activities and Data Presentation

While specific quantitative data for a broad series of this compound analogs is limited in publicly available literature, this section summarizes the reported biological activities of structurally related compounds, providing a basis for comparative analysis.

Antimicrobial Activity

Schiff bases derived from substituted benzaldehydes have demonstrated notable antimicrobial properties. The imine group (-C=N-) is considered crucial for their biological action. The activity of these compounds is often enhanced upon chelation with metal ions.

Table 1: Antimicrobial Activity of a Schiff Base Derived from 3-Ethoxy-Salicylaldehyde (ETSAN)

| Compound/Complex | Test Organism | Zone of Inhibition (mm) |

| Ligand (ETSAN) | Staphylococcus aureus | 10 |

| Bacillus subtilis | 12 | |

| Escherichia coli | 8 | |

| Pseudomonas aeruginosa | 9 | |

| Aspergillus niger | 11 | |

| Candida albicans | 13 | |

| [Ni(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 14 |

| Bacillus subtilis | 16 | |

| Escherichia coli | 11 | |

| Pseudomonas aeruginosa | 13 | |

| Aspergillus niger | 15 | |

| Candida albicans | 17 | |

| [Co(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 12 |

| Bacillus subtilis | 14 | |

| Escherichia coli | 9 | |

| Pseudomonas aeruginosa | 11 | |

| Aspergillus niger | 13 | |

| *Candida |

A Technical Guide to the Solubility of 4-Ethoxy-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Ethoxy-2-hydroxybenzaldehyde

This compound is a solid organic compound with the chemical formula C₉H₁₀O₃. It is recognized for its utility in the synthesis of pharmaceuticals and other specialty chemicals. A foundational understanding of its solubility in various organic solvents is critical for process development, purification, and formulation in numerous research and industrial applications.

Solubility Data of an Analogous Compound: 4-Hydroxybenzaldehyde

In the absence of specific quantitative data for this compound, the solubility of the structurally similar compound, 4-hydroxybenzaldehyde, can serve as a useful reference point. The following table summarizes the mole fraction solubility (x₁) of 4-hydroxybenzaldehyde in twelve different organic solvents at various temperatures, as determined by the isothermal dissolution equilibrium method.

Table 1: Mole Fraction Solubility (x₁) of 4-Hydroxybenzaldehyde in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Ethyl Acetate | Acetone | 2-Butanone | Acetonitrile | Toluene | N,N-Dimethylformamide | 1,4-Dioxane |

| 278.15 | 0.1583 | 0.1652 | 0.1691 | 0.1732 | 0.1765 | 0.1834 | 0.2015 | 0.2103 | 0.1421 | 0.0031 | 0.2431 | 0.1987 |

| 283.15 | 0.1725 | 0.1803 | 0.1849 | 0.1898 | 0.1937 | 0.2012 | 0.2211 | 0.2308 | 0.1558 | 0.0042 | 0.2658 | 0.2178 |

| 288.15 | 0.1879 | 0.1965 | 0.2018 | 0.2075 | 0.2121 | 0.2203 | 0.2421 | 0.2528 | 0.1706 | 0.0056 | 0.2902 | 0.2383 |

| 293.15 | 0.2045 | 0.2139 | 0.2199 | 0.2265 | 0.2318 | 0.2408 | 0.2646 | 0.2764 | 0.1866 | 0.0075 | 0.3164 | 0.2604 |

| 298.15 | 0.2224 | 0.2326 | 0.2394 | 0.2468 | 0.2528 | 0.2628 | 0.2887 | 0.3017 | 0.2039 | 0.0099 | 0.3445 | 0.2842 |

| 303.15 | 0.2417 | 0.2527 | 0.2603 | 0.2686 | 0.2753 | 0.2864 | 0.3145 | 0.3288 | 0.2226 | 0.0129 | 0.3746 | 0.3098 |

| 308.15 | 0.2625 | 0.2743 | 0.2827 | 0.2919 | 0.2994 | 0.3117 | 0.3421 | 0.3578 | 0.2428 | 0.0168 | 0.4068 | 0.3374 |

| 313.15 | 0.2849 | 0.2975 | 0.3067 | 0.3168 | 0.3252 | 0.3388 | 0.3716 | 0.3889 | 0.2646 | 0.0216 | 0.4413 | 0.3671 |

| 318.15 | 0.3090 | 0.3224 | 0.3324 | 0.3435 | 0.3528 | 0.3678 | 0.4032 | 0.4221 | 0.2882 | 0.0276 | 0.4782 | 0.3991 |

Data extracted from a study on 4-hydroxybenzaldehyde and presented here as a reference for the analogous compound this compound.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended.

Isothermal Dissolution Equilibrium Method

This gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of pure this compound is added to a known mass of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated in a thermostated water bath at a constant temperature for a sufficient period to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

Analysis: The mass of the withdrawn saturated solution is accurately determined. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature). The mass of the remaining solid solute is then measured.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Analytical Method using High-Performance Liquid Chromatography (HPLC)

For more rapid and potentially more accurate measurements, especially at low concentrations, an analytical method such as HPLC can be employed.

Methodology:

-

Equilibration: Prepare saturated solutions as described in the isothermal dissolution equilibrium method (steps 1 and 2).

-

Sampling and Dilution: After phase separation, a precise volume of the clear supernatant is withdrawn and diluted with a suitable solvent to a concentration within the calibrated range of the HPLC instrument.

-

Calibration: A series of standard solutions of this compound with known concentrations are prepared and analyzed by HPLC to generate a calibration curve.

-

Sample Analysis: The diluted sample of the saturated solution is injected into the HPLC system, and the concentration is determined by comparing the peak area to the calibration curve.

-

Calculation: The solubility is then calculated back from the determined concentration and the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

Caption: Gravimetric Method Workflow for Solubility Determination.

Caption: HPLC Method Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and professionals in drug development. By utilizing the provided data for the analogous compound, 4-hydroxybenzaldehyde, and implementing the detailed experimental protocols, scientists can accurately determine the solubility of this compound in various organic solvents. This essential information will facilitate the optimization of reaction conditions, purification processes, and the development of effective formulations.

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Ethoxy-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is crucial for determining the thermal stability, decomposition profile, and composition of materials.[1][2] For a compound like 4-Ethoxy-2-hydroxybenzaldehyde, TGA can provide valuable insights into its thermal stability, which is critical for understanding its shelf-life, processing conditions, and potential degradation pathways.

The output of a TGA experiment is a thermogram, which plots the mass of the sample against temperature.[3][4] Significant mass loss events on the thermogram typically correspond to phenomena such as dehydration, desolvation, or decomposition.

Expected Thermal Decomposition of this compound

While specific data is unavailable, the thermal decomposition of this compound is expected to involve the cleavage of its functional groups. The decomposition of benzaldehyde and its derivatives often involves complex radical mechanisms.[5][6] The initial decomposition steps for this compound would likely involve the loss of the ethoxy group, the aldehyde group, or potentially decarboxylation if oxidation occurs. The aromatic ring itself is generally more stable and would decompose at higher temperatures.

The thermal decomposition pathway can be influenced by the experimental atmosphere (inert vs. oxidative). In an inert atmosphere (e.g., nitrogen or argon), pyrolysis occurs, leading to the formation of various smaller organic fragments and a carbonaceous residue. In an oxidative atmosphere (e.g., air or oxygen), combustion processes will dominate, leading to the formation of carbon oxides (CO, CO2) and water, with potentially less solid residue at high temperatures.

Data Presentation (Hypothetical)

Due to the absence of specific experimental data for this compound, a quantitative data table cannot be provided. A typical TGA data table for a similar organic compound would be structured as follows:

| Temperature Range (°C) | Mass Loss (%) | Gaseous Products (Hypothesized) |

| 150 - 250 | Initial mass loss | Volatilization of the compound, loss of ethoxy group |

| 250 - 400 | Primary decomposition | Fragmentation of the aromatic ring, release of CO, CO2 |

| > 400 | Secondary decomposition | Further breakdown of intermediates |

| Final Residue @ 800°C | Residual mass | Carbonaceous char |

Experimental Protocol: A General Methodology for Organic Compounds

The following is a detailed, generalized experimental protocol for conducting thermogravimetric analysis on a solid organic compound such as this compound.[3][7]

4.1. Instrumentation:

A calibrated thermogravimetric analyzer is required, typically equipped with a high-precision balance and a furnace capable of controlled heating rates.[3] Common examples include the Mettler Toledo TGA/SDTA851e or similar instruments.[7]

4.2. Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid interference from impurities.

-

The sample should be in a fine powder form to ensure uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[7] The exact sample mass should be recorded.

4.3. TGA Instrument Setup and Measurement:

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen 5.0) at a constant flow rate, typically 20-50 mL/min, to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A slower heating rate can provide better resolution of thermal events.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature throughout the experiment.

4.4. Post-Analysis:

-

Analyze the resulting thermogram (mass vs. temperature plot) and its first derivative (DTG curve) to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (peaks in the DTG curve), and the percentage of mass loss at each stage.

Visualization of the TGA Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.

Caption: A flowchart illustrating the key steps in a typical thermogravimetric analysis experiment.

Conclusion

While specific TGA data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the principles and a detailed, representative experimental protocol for its analysis. The thermal stability and decomposition profile are critical parameters for the development and handling of this compound. Researchers are encouraged to perform TGA to elucidate these properties, which will contribute valuable data to the scientific community. The provided workflow and protocol serve as a robust starting point for such investigations.

References

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. mt.com [mt.com]

- 3. etamu.edu [etamu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. Benzoxyl radical decomposition kinetics: formation of benzaldehyde + H, phenyl + CH2O, and benzene + HCO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

The Rising Potential of 4-Ethoxy-2-hydroxybenzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-hydroxybenzaldehyde, a substituted phenolic aldehyde, is emerging as a versatile scaffold in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a chelating hydroxyl group, and a lipophilic ethoxy group, make it an attractive starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antioxidant activities. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate further research and drug development in this promising area.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Ethoxysalicylaldehyde | [1] |

| CAS Number | 43057-77-8 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

Medicinal Chemistry Applications

The core structure of this compound serves as a foundational building block for the synthesis of various derivatives, primarily through modifications at the aldehyde and hydroxyl moieties. The most explored derivatives include Schiff bases, hydrazones, chalcones, and metal complexes, each exhibiting a range of biological activities.

Anticancer Activity

While direct studies on the anticancer properties of this compound are limited, extensive research on structurally similar hydroxybenzaldehyde derivatives, particularly their Schiff base and metal complexes, has demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4] The proposed mechanisms often involve the induction of apoptosis and interaction with crucial cellular targets.[3]

Schiff Base Derivatives: The condensation of this compound with various primary amines yields Schiff bases, which have shown promise as anticancer agents. The imine group (-C=N-) is crucial for their biological activity.

Metal Complexes: Chelation of metals like copper, zinc, and cobalt with Schiff base derivatives of this compound can enhance their cytotoxic potential.[5][6] This is often attributed to the increased lipophilicity of the complex, facilitating its transport across cellular membranes.[7]

Quantitative Data on Related Compounds:

The following table summarizes the cytotoxic activity of Schiff bases derived from other hydroxybenzaldehydes to provide a comparative perspective.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Salicylaldehyde-o-phenylenediamine Schiff base | K562 (Leukemia) | Not specified, but showed strong inhibition | [2] |

| Salicylaldehyde-o-phenylenediamine Schiff base | HEL (Leukemia) | Not specified, but showed strong inhibition | [2] |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa (Cervical Cancer) | Micromolar range | [3] |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | MCF-7 (Breast Cancer) | Micromolar range | [3] |

| Carbon Dot-based Schiff Bases | GL261 (Glioma) | 17.9 µg/mL | [4] |

| Carbon Dot-based Schiff Bases | U251 (Glioma) | 14.9 µg/mL | [4] |

Signaling Pathways:

Research on related hydroxybenzaldehyde derivatives suggests potential involvement of the Sonic Hedgehog (Shh) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Shh signaling pathway.[8]

Caption: Postulated involvement of hydroxybenzaldehyde derivatives in the Shh signaling pathway.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial properties. The mechanism is often linked to the chelation theory, where the metal complex can interfere with essential microbial processes.[7]

Schiff Bases: Schiff bases derived from substituted salicylaldehydes have shown activity against a range of bacteria.

Metal Complexes: The formation of metal complexes can significantly enhance the antimicrobial activity of the parent Schiff base ligand.[5][7] This is thought to be due to the increased ability of the complex to permeate the microbial cell wall.[5]

Quantitative Data:

While specific MIC values for this compound derivatives are not widely reported, studies on similar structures provide valuable insights.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Iron (III) complexes of 1,2,4-triazole Schiff bases | Gram-positive & Gram-negative bacteria | Not specified, but showed greater action than free ligands | [5] |

| Gold (I) complexes with NHC ligands | Gram-positive bacteria | 0.64 - 12.51 | [10] |

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests inherent antioxidant potential. Derivatives of this compound are being investigated for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in numerous diseases.[11][12]

Mechanism of Action: The antioxidant activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS).

Experimental Protocols

Synthesis of this compound Schiff Bases

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

-

Add 1 equivalent of the primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.

-

Characterize the product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

References

- 1. This compound | C9H10O3 | CID 2396511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Theoretical Exploration of the Electronic Landscape of 4-Ethoxy-2-hydroxybenzaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive theoretical analysis of the electronic properties of 4-Ethoxy-2-hydroxybenzaldehyde, a significant organic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecule's fundamental electronic structure, reactivity, and spectroscopic characteristics.

Introduction

This compound, a derivative of benzaldehyde, possesses a unique arrangement of electron-donating (ethoxy and hydroxyl) and electron-withdrawing (aldehyde) groups on its aromatic ring. This substitution pattern is expected to profoundly influence its electronic distribution, frontier molecular orbitals, and ultimately its chemical behavior and potential as a bioactive agent or a building block in novel materials. Understanding these electronic properties is paramount for predicting its reactivity, designing derivatives with tailored functionalities, and elucidating its mechanism of action in biological systems.

This guide outlines the theoretical investigation of this compound using computational chemistry methods, specifically Density Functional Theory (DFT). While direct experimental and extensive computational studies on this specific isomer are limited in published literature, this paper leverages established theoretical protocols and data from closely related structural analogs, such as 3-Ethoxy-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, to provide a robust predictive model of its electronic characteristics.

Molecular Structure and Computational Workflow

The foundational step in understanding the electronic properties of a molecule is the determination of its optimized geometric structure. This is achieved through computational minimization of the molecule's energy. The logical workflow for the theoretical analysis is depicted below.

Caption: Computational workflow for the theoretical analysis of this compound.

Theoretical Electronic Properties

The electronic properties of this compound were investigated using DFT calculations. The following table summarizes key quantum chemical parameters, with values estimated based on studies of analogous compounds.[1][2]

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | ~ 4.0 to 4.5 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | ~ 3.0 to 4.0 Debye |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | ~ 6.0 to 6.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | ~ 1.5 to 2.0 eV |

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ethoxy groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group of the aldehyde, which is the likely site for nucleophilic attack.

Spectroscopic Properties

Theoretical calculations can predict the spectroscopic signatures of a molecule, providing a valuable tool for its identification and characterization.

UV-Visible Spectroscopy

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). Based on analogous compounds, significant absorption bands are expected in the UV-Vis spectrum.[1]

| Predicted λmax (nm) | Electronic Transition |

| ~ 310 - 330 | n → π |

| ~ 250 - 270 | π → π |

| ~ 210 - 230 | π → π* |

Infrared (IR) Spectroscopy

Vibrational analysis provides a theoretical infrared spectrum, with characteristic frequencies corresponding to specific functional groups. This can be compared with experimental FTIR data for structural confirmation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~ 3400 - 3600 |

| C-H stretch (aromatic) | ~ 3000 - 3100 |

| C-H stretch (aldehyde) | ~ 2700 - 2800 |

| C=O stretch (aldehyde) | ~ 1650 - 1680 |

| C=C stretch (aromatic) | ~ 1500 - 1600 |

| C-O stretch (ethoxy) | ~ 1200 - 1250 |

Methodologies

Computational Protocol: Density Functional Theory (DFT)

The theoretical data presented in this guide are based on a standard and widely accepted computational methodology.

-

Software: All calculations are typically performed using the Gaussian suite of programs.[1][2]

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for accurate results, as it includes diffuse functions and polarization functions for both heavy atoms and hydrogen.[2]

-

Geometry Optimization: The molecular geometry is optimized without any symmetry constraints.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Electronic Properties: HOMO-LUMO energies, molecular electrostatic potential, and other electronic parameters are derived from the optimized geometry.

-

UV-Vis Spectra: Electronic absorption spectra are predicted using the Time-Dependent DFT (TD-DFT) method.[1]

-

NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[2]

Experimental Protocol: Spectroscopic Analysis

For experimental validation of the theoretical predictions, the following standard protocols are suggested.

-

FTIR Spectroscopy:

-

A small amount of the solid sample of this compound is mixed with potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

A series of dilutions are made to obtain solutions of varying concentrations.

-

The UV-Vis absorption spectra are recorded using a double-beam UV-Vis spectrophotometer, typically in the range of 200-800 nm, against a solvent blank.

-

Conclusion

This technical guide provides a theoretical framework for understanding the electronic properties of this compound. The presented data, derived from established computational methodologies and informed by studies on analogous compounds, offer valuable insights into the molecule's reactivity, stability, and spectroscopic characteristics. These theoretical predictions serve as a strong foundation for future experimental investigations and can guide the rational design of novel derivatives for applications in drug discovery and materials science. Further experimental validation is encouraged to corroborate and refine these theoretical findings.

References

Methodological & Application

Synthesis of Schiff Bases Using 4-Ethoxy-2-hydroxybenzaldehyde: A Protocol for Researchers

Application Notes and Protocols for the synthesis and potential applications of Schiff bases derived from 4-Ethoxy-2-hydroxybenzaldehyde, geared towards researchers, scientists, and drug development professionals.

Schiff bases are a versatile class of organic compounds characterized by the presence of an azomethine (-C=N-) group. Their facile synthesis and diverse biological activities have positioned them as privileged scaffolds in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of Schiff bases using this compound as a precursor and explores their potential applications, with a focus on their antimicrobial and anticancer properties.

Applications in Research and Drug Development

Schiff bases derived from substituted salicylaldehydes, such as this compound, are of significant interest due to their potential as therapeutic agents. The presence of the hydroxyl and ethoxy groups on the aromatic ring can influence the electronic and steric properties of the resulting Schiff base, potentially enhancing its biological activity.

Antimicrobial Activity: Schiff bases have been widely reported to exhibit antibacterial and antifungal properties. The imine group is considered crucial for their mechanism of action, which may involve interfering with cell wall synthesis, protein synthesis, or DNA replication in microorganisms. While specific data for this compound derivatives is emerging, studies on structurally similar compounds provide valuable insights into their potential antimicrobial efficacy.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines. The planar structure of some Schiff bases allows them to intercalate with DNA, while others may induce apoptosis through pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The chelation of metal ions by Schiff bases can also enhance their anticancer activity.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of a representative Schiff base from this compound and a primary aromatic amine.

Materials and Equipment

-

This compound

-

Primary aromatic amine (e.g., 4-aminoacetophenone)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Melting point apparatus

-

Standard laboratory glassware

Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 10 mmol of the primary aromatic amine in absolute ethanol.

-

Reaction Setup: While stirring the aldehyde solution, add the ethanolic solution of the amine dropwise.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours.[2] The progress of the reaction can be monitored by TLC.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline yellow product is expected to precipitate. If precipitation is slow, the flask can be cooled in an ice bath.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base in a desiccator or under vacuum.

-

Characterization: Characterize the synthesized compound using standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure and purity.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of Schiff bases derived from structurally similar aldehydes. This data serves as a reference for the potential efficacy of Schiff bases synthesized from this compound.

Table 1: Anticancer Activity of Representative Schiff Bases

| Schiff Base Derivative (from similar aldehydes) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | 4.85 | [3] |

| Derivative of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | 7.15 | [3] |

| Derivative of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | 7.43 | [3] |

| Derivative of 2-hydroxybenzaldehyde | A549 (Lung) | 13.17 | [4] |

| Derivative of 2-hydroxybenzaldehyde | HCT-116 (Colon) | 14.97 | [4] |

| Derivative of 2-hydroxybenzaldehyde | MCF-7 (Breast) | 15.97 | [4] |

Table 2: Antimicrobial and Antifungal Activity of Representative Schiff Bases

| Schiff Base Derivative (from similar aldehydes) | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde derivative | Escherichia coli | 62.5 | [5] |

| Anisaldehyde derivative | Escherichia coli | 250 | [5] |

| Benzaldehyde derivative | Staphylococcus aureus | 62.5 | [5] |

| Anisaldehyde derivative | Candida albicans | 62.5 | [5] |

| Cinnamaldehyde derivative | Candida albicans | 125 | [5] |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of Schiff bases and a potential signaling pathway involved in their anticancer activity.

Caption: Experimental workflow for the synthesis of Schiff bases.

Caption: Potential mechanism of anticancer activity via the MAPK pathway.

References

Application Notes & Protocols: Synthesis and Application of Metal Complexes with 4-Ethoxy-2-hydroxybenzaldehyde Schiff Bases

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases, characterized by their azomethine (-C=N-) group, are a versatile class of ligands in coordination chemistry. Their metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in medicine for their potential antimicrobial, antioxidant, and anticancer properties.[1][2] Schiff bases derived from 4-Ethoxy-2-hydroxybenzaldehyde are of particular interest. The presence of the hydroxyl group at the ortho position and the ethoxy group at the para position can modulate the electronic properties and steric hindrance of the ligand, influencing the stability, geometry, and biological activity of the resulting metal complexes. The imine nitrogen and the phenolic oxygen atoms are excellent coordination sites, allowing for the formation of stable chelate rings with various transition metal ions.[3][4]

This document provides detailed protocols for the synthesis of Schiff base ligands from this compound and their subsequent complexation with various metal ions. It also outlines methodologies for evaluating their potential biological applications, supported by representative data.

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Ligand

This protocol details the synthesis of a Schiff base ligand via the condensation reaction between this compound and a primary amine (e.g., aniline or a substituted aniline).

Materials:

-

This compound

-

Primary Amine (e.g., Aniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve an equimolar amount of this compound (e.g., 10 mmol, 1.66 g) in 30 mL of absolute ethanol.

-

To this solution, add an equimolar amount of the selected primary amine (e.g., 10 mmol of aniline) dissolved in 20 mL of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 3-4 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base will typically form.[1]

-

If precipitation is slow or incomplete, cool the flask in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.

-

Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum (around 1600-1630 cm⁻¹) and the disappearance of the aldehyde and primary amine signals in the NMR spectra.[3]

Caption: General experimental workflow for Schiff base synthesis.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol describes a general method for synthesizing metal(II) complexes using the prepared Schiff base ligand.

Materials:

-

Synthesized Schiff Base Ligand

-

Metal(II) Salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

-

Absolute Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolve the Schiff base ligand (e.g., 2 mmol) in 30 mL of hot ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol for a 1:2 metal-to-ligand ratio) in 20 mL of ethanol.[7]

-

Add the metal salt solution dropwise to the stirring ligand solution. A change in color is often observed upon addition.[8]

-

Heat the resulting mixture to reflux for 4-6 hours with constant stirring.[6]

-

After reflux, cool the mixture to room temperature. The solid metal complex will precipitate out of the solution.

-

Collect the colored precipitate by vacuum filtration.

-

Wash the product with ethanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether.

-

Dry the final metal complex in a vacuum desiccator.

-

Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. Coordination is typically confirmed by a shift in the C=N and phenolic C-O stretching frequencies in the IR spectrum.[3]

Caption: General experimental workflow for metal complexation.

Applications in Research and Drug Development

Schiff base metal complexes are frequently investigated for their biological activities. The chelation of the metal ion can significantly enhance the therapeutic potential of the parent ligand.[9][10]

Antimicrobial Activity

Metal complexes often exhibit greater antimicrobial activity than the free Schiff base ligands.[9][11] This enhancement is explained by Overtone's concept and Tweedy's chelation theory, which state that chelation increases the lipophilic nature of the complex, allowing it to penetrate microbial membranes more effectively.[10]

Protocol: Agar Well Diffusion Method

-

Prepare sterile Mueller-Hinton agar plates.

-

Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Add a specific concentration (e.g., 100 µg/mL) of the test compounds (dissolved in DMSO) into the wells.[7]

-

Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Table 1: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Ligand (L) | 10 | 8 | 7 |

| [Co(L)₂] | 16 | 14 | 12 |

| [Ni(L)₂] | 18 | 15 | 14 |

| [Cu(L)₂] | 22 | 19 | 17 |

| [Zn(L)₂] | 15 | 12 | 11 |

| Ciprofloxacin | 28 | 25 | - |

| Fluconazole | - | - | 23 |

(Note: Data are representative examples based on typical findings for similar compounds.)

Antioxidant Activity

These complexes can act as potent antioxidants by scavenging free radicals, which are implicated in numerous diseases.[12][13]

Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compounds in methanol.

-

Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a set of test tubes, add different concentrations of the test compounds to 2 mL of the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Ascorbic acid is used as a standard antioxidant.

-